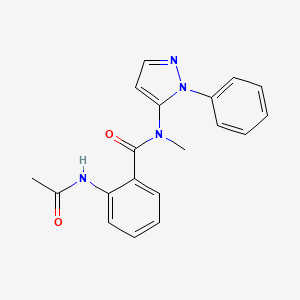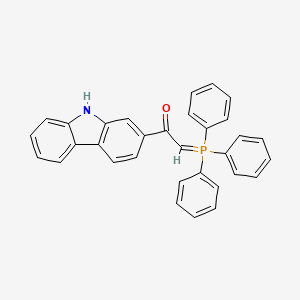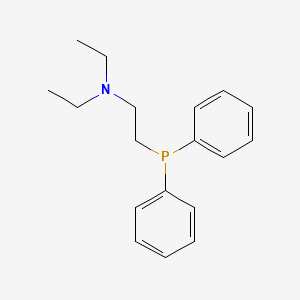
Ethanamine, 2-(diphenylphosphino)-N,N-diethyl-
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-(Diphenylphosphino)-N,N-diethylethanamine: is an organophosphorus compound that features a phosphine group attached to an ethylamine backbone. This compound is of significant interest in coordination chemistry due to its ability to act as a ligand, forming complexes with various metals. Its unique structure allows it to participate in a variety of chemical reactions, making it a valuable compound in both academic research and industrial applications.
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of 2-(Diphenylphosphino)-N,N-diethylethanamine typically involves the reaction of diphenylphosphine with N,N-diethylethanolamine. The reaction is carried out under an inert atmosphere to prevent oxidation of the phosphine group. The general reaction scheme is as follows:
Reaction of Diphenylphosphine with N,N-diethylethanolamine:
Industrial Production Methods: Industrial production of 2-(Diphenylphosphino)-N,N-diethylethanamine follows similar synthetic routes but on a larger scale. The process involves:
Scaling up the reaction: Using larger reactors and more efficient mixing techniques.
Purification: Employing methods such as distillation or recrystallization to obtain the pure compound.
Quality Control: Ensuring the product meets the required specifications through rigorous testing.
Análisis De Reacciones Químicas
Types of Reactions: 2-(Diphenylphosphino)-N,N-diethylethanamine undergoes various types of chemical reactions, including:
Oxidation: The phosphine group can be oxidized to form phosphine oxides.
Reduction: The compound can participate in reduction reactions, often facilitated by metal catalysts.
Substitution: The phosphine group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Reagents such as hydrogen peroxide or oxygen can be used under controlled conditions.
Reduction: Metal catalysts like palladium or nickel are commonly employed.
Substitution: Reagents such as halides or other electrophiles can be used in the presence of a base.
Major Products Formed:
Oxidation: Phosphine oxides
Reduction: Reduced phosphine derivatives
Substitution: Substituted phosphine compounds
Aplicaciones Científicas De Investigación
2-(Diphenylphosphino)-N,N-diethylethanamine has a wide range of applications in scientific research:
Chemistry: Used as a ligand in coordination chemistry to form complexes with transition metals
Biology: Investigated for its potential role in biological systems, particularly in enzyme mimetics and as a probe for studying phosphine interactions in biological molecules.
Medicine: Explored for its potential use in drug delivery systems and as a component in pharmaceuticals.
Industry: Utilized in the production of fine chemicals and as a catalyst in various industrial processes.
Mecanismo De Acción
The mechanism of action of 2-(Diphenylphosphino)-N,N-diethylethanamine primarily involves its ability to act as a ligand, coordinating with metal centers to form stable complexes. These complexes can then participate in various catalytic cycles, facilitating reactions such as hydrogenation, hydroformylation, and cross-coupling. The molecular targets include transition metals like palladium, platinum, and nickel, and the pathways involved often include oxidative addition, reductive elimination, and migratory insertion.
Comparación Con Compuestos Similares
1,2-Bis(diphenylphosphino)ethane: Another bidentate ligand with similar coordination properties but a different backbone structure.
Bis(diphenylphosphino)methane: A ligand with a methylene bridge instead of an ethylamine backbone.
Triphenylphosphine: A monodentate ligand with three phenyl groups attached to the phosphorus atom.
Uniqueness: 2-(Diphenylphosphino)-N,N-diethylethanamine is unique due to its ethylamine backbone, which provides additional flexibility and steric properties compared to other phosphine ligands. This uniqueness allows it to form more diverse and potentially more stable complexes with metal centers, making it a valuable ligand in both research and industrial applications.
Propiedades
Número CAS |
2359-97-9 |
|---|---|
Fórmula molecular |
C18H24NP |
Peso molecular |
285.4 g/mol |
Nombre IUPAC |
2-diphenylphosphanyl-N,N-diethylethanamine |
InChI |
InChI=1S/C18H24NP/c1-3-19(4-2)15-16-20(17-11-7-5-8-12-17)18-13-9-6-10-14-18/h5-14H,3-4,15-16H2,1-2H3 |
Clave InChI |
TZOBMGQRKSWJAI-UHFFFAOYSA-N |
SMILES canónico |
CCN(CC)CCP(C1=CC=CC=C1)C2=CC=CC=C2 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


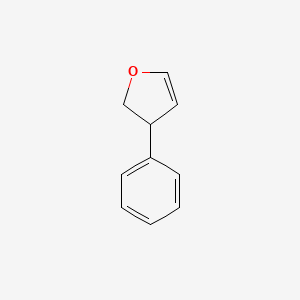
![1h-Pyrrolo[3,2-b]pyridine-6-acetonitrile](/img/structure/B12889892.png)
![7-Methylpyrrolo[2,1-b]thiazole](/img/structure/B12889898.png)
![2-((7-Chlorodibenzo[b,d]furan-2-yl)oxy)ethanol](/img/structure/B12889901.png)
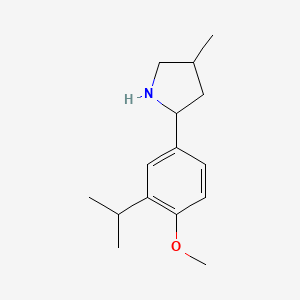

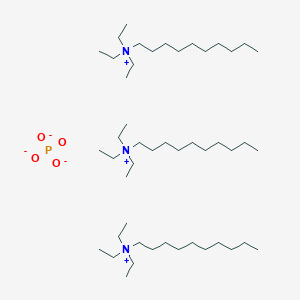
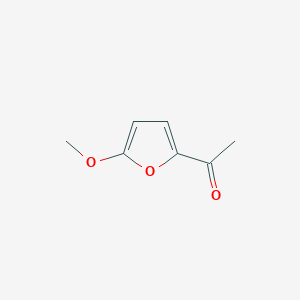
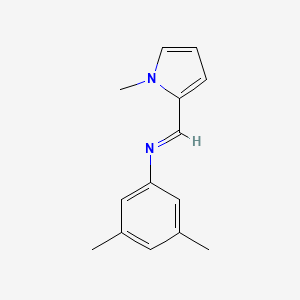
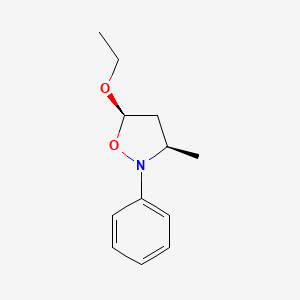
![1-Benzyl-5-chloro-2-(5-methylfuran-2-yl)-1H-benzo[d]imidazole](/img/structure/B12889945.png)
![3-Formamido-2-hydroxy-N-[1-(5-phenyl-1,3-oxazol-2-yl)ethyl]benzamide](/img/structure/B12889947.png)
